Naphthalen-2-yl nonanoate

Description

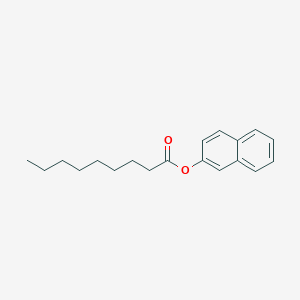

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-2-3-4-5-6-7-12-19(20)21-18-14-13-16-10-8-9-11-17(16)15-18/h8-11,13-15H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROVNPMTNPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608660 | |

| Record name | Naphthalen-2-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-45-8 | |

| Record name | Naphthalen-2-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15806-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of Naphthalen-2-yl Nonanoate

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Enzymologists

Executive Summary

Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate or nonanoic acid 2-naphthyl ester ) is a lipophilic ester belonging to the class of chromogenic and fluorogenic amphiphiles. Structurally, it consists of a rigid, aromatic naphthalene moiety linked to a flexible C9 aliphatic chain via an ester bond.

While often overshadowed by its even-chain homologs (octanoate, decanoate), the nonanoate (C9) variant serves a critical role in fine-tuning lipase specificity profiles . It acts as a precise probe for determining the chain-length discrimination of lipolytic enzymes, particularly in the "medium-to-long" chain transition zone. This guide details its structural properties, robust synthesis via acyl chloride coupling, and its application in high-throughput enzyme kinetics.

Structural Anatomy & Physicochemical Profile[1]

The molecule functions as a "chemical probe" due to its dual nature: the naphthalene head group provides a spectroscopic handle (UV/Fluorescence), while the nonanoate tail mimics natural lipid substrates.

Molecular Connectivity

The structure is defined by the esterification of the hydroxyl group at the C2 position of naphthalene.

Figure 1: Structural connectivity of naphthalen-2-yl nonanoate, highlighting the aromatic reporter group and the lipophilic tail.

Key Physicochemical Properties

| Property | Value / Description | Relevance |

| Formula | C₁₉H₂₄O₂ | Core identity |

| Molecular Weight | 284.40 g/mol | Stoichiometric calculations |

| Physical State | Crystalline Solid (Low Melting) | Ease of handling vs. liquids |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Compatible with organic synthesis & assay stocks |

| LogP (Predicted) | ~7.4 | High lipophilicity; requires surfactants (e.g., Triton X-100) in aqueous assays |

| UV Absorbance | λmax ~224, 274, 320 nm | Characteristic of the naphthalene chromophore |

Synthetic Pathways & Process Optimization

While enzymatic synthesis is possible, the chemical acylation using nonanoyl chloride is preferred for research-grade purity and yield. This method avoids the equilibrium limitations of Fisher esterification and the purification challenges of DCC coupling.

Reaction Mechanism (Schotten-Baumann Type)

The reaction involves the nucleophilic attack of the 2-naphthol oxygen on the carbonyl carbon of nonanoyl chloride, facilitated by a base (Triethylamine) to scavenge the generated HCl.

Figure 2: Synthetic workflow for the acylation of 2-naphthol. The base trap is critical for driving the reaction to completion.

Detailed Protocol (Self-Validating)

Reagents:

-

2-Naphthol (1.0 eq)

-

Nonanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

DMAP (0.1 eq, Catalyst - Optional but recommended for speed)

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-naphthol (e.g., 1.44 g, 10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.67 mL, 12 mmol) and catalytic DMAP.

-

Addition: Cool the solution to 0°C (ice bath). Add nonanoyl chloride (1.98 mL, 11 mmol) dropwise over 10 minutes. Validation: The solution may become slightly cloudy due to amine salt formation.

-

Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting material (2-naphthol, Rf ~0.3) should disappear; the ester (Rf ~0.7) will appear as a UV-active spot.

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from cold ethanol or purify via silica flash chromatography if necessary.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

| Technique | Diagnostic Signal (Expected) | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.2–7.9 ppm (m, 7H) | Naphthalene aromatic protons. |

| δ 2.65 ppm (t, 2H) | α-Methylene (-O-CO-CH₂ -), diagnostic of ester formation. | |

| δ 0.88 ppm (t, 3H) | Terminal methyl group of the nonyl chain. | |

| FT-IR | 1750–1760 cm⁻¹ (Strong) | C=O Stretch (Phenolic ester shift). |

| ~1200 cm⁻¹ | C-O-C asymmetric stretch. | |

| Mass Spec | m/z 284.2 [M]+ | Molecular ion confirmation. |

Functional Application: Lipase Profiling

The primary utility of naphthalen-2-yl nonanoate is in enzyme kinetics . It serves as a substrate to measure the hydrolytic activity of lipases (e.g., Candida antarctica Lipase B, CALB) and esterases.

The Principle of Detection

The ester itself is relatively non-fluorescent compared to the free naphthol. Upon hydrolysis, 2-naphthol is released.[1][2]

-

Direct UV: 2-naphthol absorbs strongly at different wavelengths than the ester.

-

Diazo Coupling (Colorimetric): The released 2-naphthol reacts with a diazonium salt (e.g., Fast Blue B) to form a deeply colored azo dye, allowing visual or spectrophotometric quantification (540 nm).

Kinetic Workflow

This assay is critical for drug development when designing prodrugs that require specific chain lengths for optimal cleavage rates.

Figure 3: Enzymatic hydrolysis assay mechanism. The release of 2-naphthol triggers the detection signal.

Experimental Considerations

-

Emulsification: Due to high LogP, the substrate must be emulsified using gum arabic or Triton X-100 to form an accessible interface for the lipase.

-

Autohydrolysis: Run a blank control without enzyme; naphthyl esters can undergo slow spontaneous hydrolysis at high pH (>8.0).

References

-

BenchChem. (n.d.). 2-Naphthalenol, nonyl- Structure and Properties. Retrieved from

-

PubChem. (n.d.). 2-Naphthyl octanoate (Homolog Reference). National Library of Medicine. Retrieved from

-

Guilbault, G. G., & Hieserman, J. (1969).[3] Fluorometric Substrate for Sulfatase and Lipase. Analytical Chemistry. (Discusses naphthyl ester substrates). Retrieved from

-

Segers, R. (1996). The nematophagous fungus Verticillium chlamydosporium. (Thesis detailing the use of 2-naphthyl nonanoate as substrate ES6). Retrieved from

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from

Sources

Naphthalen-2-yl Nonanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalen-2-yl nonanoate is an ester formed from the condensation of 2-naphthol and nonanoic acid. While not extensively studied as a standalone compound, its constituent parts—a naphthalene core and a nine-carbon aliphatic chain—suggest a range of potential physicochemical properties and applications. Naphthalene-containing compounds are a subject of interest in medicinal chemistry due to their varied pharmacological activities.[1] The ester linkage and the lipophilic nature of the nonanoate tail can significantly influence the biological activity and pharmacokinetic properties of the parent naphthol.

This guide provides a comprehensive overview of naphthalen-2-yl nonanoate, including its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from related compounds.

Physicochemical Properties of Naphthalen-2-yl Nonanoate and its Precursors

Detailed experimental data for naphthalen-2-yl nonanoate is not widely available in the public domain. However, we can infer its properties from its precursors, 2-naphthol and nonanoic acid, and by comparison with similar esters like 2-naphthyl benzoate.[2]

| Property | 2-Naphthol | Nonanoic Acid | Naphthalen-2-yl Benzoate (for comparison) | Naphthalen-2-yl Nonanoate (Predicted) |

| Molecular Formula | C₁₀H₈O | C₉H₁₈O₂ | C₁₇H₁₂O₂[2] | C₁₉H₂₄O₂ |

| Molecular Weight | 144.17 g/mol [3] | 158.24 g/mol | 248.27 g/mol [2] | 284.41 g/mol |

| Appearance | White crystalline solid.[3] | Colorless oily liquid | - | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | 285-286 °C[3] | 253-254 °C | - | > 300 °C |

| Melting Point | 121-123 °C[3] | 12.5 °C | 107-110 °C | Low melting point, potentially near room temperature |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform.[3] | Insoluble in water; soluble in organic solvents | - | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) |

Synthesis of Naphthalen-2-yl Nonanoate

The synthesis of naphthalen-2-yl nonanoate can be achieved through several standard esterification methods. The choice of method depends on factors such as desired yield, purity, and available starting materials.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.[4]

Reaction:

2-Naphthol + Nonanoic Acid ⇌ Naphthalen-2-yl Nonanoate + Water

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.[5][6] To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol, though in this case, nonanoic acid might be used in excess) or the removal of water is necessary.[5][7]

Experimental Protocol: Fischer-Speier Esterification

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-naphthol (1.0 eq), nonanoic acid (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Acylation with Nonanoyl Chloride

A more reactive approach involves the use of an acyl chloride, which reacts readily with 2-naphthol in the presence of a base.

Reaction:

2-Naphthol + Nonanoyl Chloride → Naphthalen-2-yl Nonanoate + HCl

This method is often faster and proceeds under milder conditions than Fischer esterification. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.

Experimental Protocol: Acylation with Nonanoyl Chloride

-

Reactant Mixture: Dissolve 2-naphthol (1.0 eq) and a base like pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or dioxane) in a flask under an inert atmosphere (e.g., nitrogen).[9]

-

Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add nonanoyl chloride (1.05 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Caption: Synthesis pathways for naphthalen-2-yl nonanoate.

Characterization Techniques

To confirm the successful synthesis and purity of naphthalen-2-yl nonanoate, a combination of spectroscopic and chromatographic methods would be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation by identifying proton environments. | Aromatic protons of the naphthalene ring, and aliphatic protons of the nonanoate chain with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Determination of the carbon skeleton. | Signals for the ester carbonyl carbon, aromatic carbons of the naphthalene ring, and aliphatic carbons of the nonanoate chain. |

| FT-IR | Identification of functional groups. | A strong absorption band for the ester carbonyl (C=O) group (typically around 1735 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of naphthalen-2-yl nonanoate (284.41 g/mol ). |

| HPLC/GC | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |

Potential Applications and Research Directions

The unique combination of a planar, aromatic naphthalene moiety and a flexible, lipophilic nonanoate chain suggests several areas for further investigation.

-

Drug Delivery and Prodrugs: The ester linkage could be designed to be cleavable by esterases in the body, releasing 2-naphthol, a known antiseptic and precursor in the synthesis of some pharmaceuticals.[3] This prodrug approach could be used to improve the bioavailability or target the delivery of 2-naphthol or other active molecules.

-

Fragrance and Flavor: Many esters with similar structures are used in the fragrance and flavor industry. Naphthalen-2-yl nonanoate may possess unique olfactory properties worth exploring. For instance, 2-acetylnaphthalene, a related compound, is used as a food additive.[10][11]

-

Materials Science: Naphthalene derivatives are known for their fluorescent properties. Naphthalen-2-yl nonanoate could be investigated as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs). The long aliphatic chain could also impart plasticizing properties to polymers.

-

Antimicrobial and Antifungal Agents: 2-Naphthol itself has antiseptic properties.[3] Esterification can sometimes enhance the antimicrobial activity of phenolic compounds by increasing their lipophilicity and ability to penetrate cell membranes.

Caption: Potential applications of naphthalen-2-yl nonanoate.

Conclusion

Naphthalen-2-yl nonanoate is a readily synthesizable compound with a range of potential applications stemming from its hybrid structure. While specific research on this molecule is limited, its properties can be reliably predicted based on the well-understood chemistry of its constituent parts. This guide provides a solid foundation for researchers interested in exploring the synthesis and potential uses of this and related naphthalene-based esters in various scientific and industrial fields. Further research is warranted to fully characterize its physicochemical properties and to validate its potential in the suggested applications.

References

-

ChemistryViews. (2022-05-31). Synthesis of Naphthalene-Containing Natural Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8663, 2-Naphthol. Retrieved from [Link]

- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66734, 2-Naphthyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012-12-16). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82494, 2-Naphthalenyl octanoate. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7122, 2-Acetylnaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058, 2-Naphthalenethiol. Retrieved from [Link]

-

Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]

-

ResearchGate. (2021-02-25). Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Retrieved from [Link]

-

YouTube. (2022-08-21). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]

-

OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

YouTube. (2016-12-27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Retrieved from [Link]

-

ResearchGate. (2025-08-05). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Retrieved from [Link]

- Google Patents. (n.d.). US1450990A - Process of making 2-naphthol 3-carboxylic acid.

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Naphthyl methyl ketone [webbook.nist.gov]

Technical Monograph: Strategic Esterification of 2-Naphthol with Nonanoic Acid

Executive Summary

The esterification of 2-naphthol with nonanoic acid (pelargonic acid) represents a classic yet challenging coupling of a sterically hindered, electron-rich phenol with a medium-chain fatty acid. The resulting product, 2-naphthyl nonanoate , serves as a critical intermediate in the synthesis of thermotropic liquid crystals and as a lipophilic prodrug moiety in medicinal chemistry to enhance membrane permeability.

Unlike aliphatic alcohols, 2-naphthol is a poor nucleophile due to resonance stabilization of the lone pair into the naphthalene ring. Consequently, standard Fischer esterification (acid catalysis + reflux) often results in poor yields and significant side reactions. This guide delineates the Steglich Esterification as the primary high-fidelity workflow, offering mild conditions that preserve substrate integrity, while contrasting it with the Acid Chloride route for scale-up scenarios.

Mechanistic Analysis & Strategic Selection

The Nucleophilicity Challenge

The hydroxyl group on 2-naphthol is phenolic. The

-

Implication: Direct attack on the carbonyl carbon of nonanoic acid is kinetically disfavored.

-

Solution: The carboxylic acid must be activated into a more reactive electrophile (e.g.,

-acylisourea or acyl chloride) to facilitate attack by the weak naphtholic nucleophile.

Reaction Pathway: Steglich Esterification

We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method is chosen for its high conversion rates at room temperature, minimizing thermal degradation.

Key Mechanistic Steps:

-

Deprotonation: Nonanoic acid protonates DCC.

-

Activation: Carboxylate attacks the carbodiimide to form the reactive

-acylisourea. -

Catalysis: DMAP attacks the active ester, forming a highly reactive

-acylpyridinium intermediate. -

Coupling: 2-Naphthol attacks the intermediate, expelling DMAP and forming the ester.

-

Byproduct: Insoluble Dicyclohexylurea (DCU) precipitates, driving the equilibrium.

Figure 1: The catalytic cycle of Steglich esterification highlighting the activation of nonanoic acid via DMAP transfer.

Experimental Protocol: Steglich Method

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Nonanoic Acid | 158.24 | 1.1 | Substrate (Acid) |

| 2-Naphthol | 144.17 | 1.0 | Substrate (Phenol) |

| DCC | 206.33 | 1.2 | Coupling Agent |

| DMAP | 122.17 | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | Solvent | Anhydrous Medium |

Step-by-Step Methodology

Phase 1: Preparation (T = 0 min)

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Dissolve 2-Naphthol (10 mmol, 1.44 g) and Nonanoic Acid (11 mmol, 1.74 g) in 50 mL of anhydrous DCM.

-

Add DMAP (1 mmol, 0.12 g) to the solution.

-

Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Low temperature prevents the formation of N-acylurea (a stable, unreactive byproduct).

Phase 2: Activation & Coupling (T = 0 to 30 min) 5. Dissolve DCC (12 mmol, 2.48 g) in 10 mL of anhydrous DCM. 6. Add the DCC solution dropwise to the RBF over 10 minutes. 7. Observe the immediate precipitation of white solid (DCU). 8. Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (25°C).

Phase 3: Reaction Monitoring (T = 3 hrs) 9. Stir for 3–12 hours. 10. Self-Validation Point: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

- Target: Disappearance of 2-Naphthol (

- Stain: UV (254 nm) is sufficient due to the naphthalene chromophore.

Phase 4: Workup & Purification 11. Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM. 12. Extraction: Wash the filtrate sequentially with:

- 1N HCl (2 x 30 mL) – Removes DMAP and unreacted amine.

- Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted nonanoic acid.

- Brine (1 x 30 mL) – Dries the organic layer.

- Drying: Dry over anhydrous

- Isolation: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane

Alternative Industrial Route: Acid Chloride

For scale-up (>100g), the atom economy of DCC is poor. The acid chloride route is preferred despite harsher conditions.

Protocol Summary:

-

Reflux Nonanoic acid with Thionyl Chloride (

) for 2 hours to generate Nonanoyl Chloride. -

Remove excess

via distillation. -

Add Nonanoyl Chloride to a solution of 2-Naphthol and Triethylamine (

) in DCM at 0°C. - acts as an HCl scavenger.

Comparison of Methods

| Metric | Steglich (DCC/DMAP) | Acid Chloride ( |

| Yield | High (85-95%) | Very High (90-98%) |

| Atom Economy | Poor (DCU waste) | Good ( |

| Conditions | Mild (Neutral/RT) | Harsh (Acidic/Reflux) |

| Purification | Filtration + Column | Distillation + Wash |

| Use Case | R&D / Drug Discovery | Process Chemistry / Manufacturing |

Workflow Visualization

The following diagram illustrates the decision matrix and operational flow for synthesizing and validating the ester.

Figure 2: Operational decision tree for selecting the optimal synthesis route based on scale.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): Look for a strong band at 1750–1760 cm⁻¹ . Note that phenolic esters appear at higher frequencies than aliphatic esters (typically 1735 cm⁻¹) due to conjugation with the naphthalene ring reducing the single bond character of the C-O bond. -

C-O Stretch: Strong bands at 1100–1300 cm⁻¹.

-

Absence: Disappearance of the broad O-H stretch (3200–3500 cm⁻¹) of 2-naphthol.

Proton NMR ( -NMR, )

-

Aromatic Region (7.2 – 8.0 ppm): Multiplets corresponding to the 7 protons of the naphthalene ring.

-

-Protons (2.6 ppm): Triplet (

-

Bulk Chain (1.2 – 1.4 ppm): Multiplet corresponding to the methylene envelope of the nonanoic tail.

-

Terminal Methyl (0.88 ppm): Triplet (

) for the terminal

Safety & Toxicology

-

2-Naphthol: Classified as harmful if swallowed and toxic to aquatic life. It is photosensitive and should be stored in the dark.

-

DCC: Potent sensitizer. Causes severe skin irritation. Warning: Inhalation of DCC dust can cause acute respiratory distress. Handle only in a fume hood.

-

Nonanoic Acid: Skin irritant. Distinctive, unpleasant fatty odor.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenolic esterification protocols).

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (The foundational paper for the DCC/DMAP method).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8663, 2-Naphthol. (Safety and physicochemical data).

-

Heldt-Hansen, H. P., et al. (1989). Enzymatic Synthesis of Esters. (Alternative green chemistry approaches for phenolic esters).

Technical Monograph: Characterization & Functional Profiling of Naphthalen-2-yl Nonanoate

Executive Summary

Naphthalen-2-yl nonanoate (also known as 2-naphthyl pelargonate) represents a critical chemical probe in the interface between organic synthesis and biochemical profiling. Unlike its shorter-chain homologs (e.g., 2-naphthyl acetate) used for general esterase detection, the nonanoate (C9) derivative offers a specific lipophilic profile (LogP ~6.2) required to interrogate the hydrophobic binding pockets of lipases and esterases with medium-chain specificity.

This guide provides a rigorous, self-validating framework for the synthesis, structural characterization, and functional application of this compound. It moves beyond basic identification to establish naphthalen-2-yl nonanoate as a standardized substrate for kinetic profiling in drug development.

Molecular Architecture & Physicochemical Profile[1]

Understanding the physical behavior of naphthalen-2-yl nonanoate is prerequisite to its application. The molecule consists of a lipophilic naphthalene fluorophore esterified to a nonanoic acid tail.

Table 1: Physicochemical Properties (Predicted & Empirical)

| Property | Value / Characteristic | Significance |

| Formula | C₁₉H₂₄O₂ | Core stoichiometry. |

| MW | 284.40 g/mol | Calculation basis for molarity. |

| LogP | ~6.2 (Predicted) | High lipophilicity; requires detergent/solvent for aqueous assays. |

| Phase | Low-melting solid / Viscous Oil | Homologs (C8, C10) exhibit liquid crystalline behavior; phase depends on purity. |

| Solubility | Soluble: DCM, THF, Toluene, DMSOInsoluble: Water | Dictates the use of emulsifiers (Triton X-100) in biological assays. |

| Chromophore | Naphthalene moiety |

Critical Insight: The "odd-chain" nature of the nonanoate (C9) tail makes it a unique discriminator in lipase assays, often revealing specificity gaps between the standard octanoate (C8) and decanoate (C10) substrates.

Synthesis Protocol: The Acid Chloride Route

While direct Fischer esterification is possible, the acid chloride route is preferred for kinetic-grade substrates to minimize unreacted free acid, which can inhibit sensitive lipases.

Reaction Logic

Reaction: 2-Naphthol + Nonanoyl Chloride

Detailed Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-naphthol (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Base Addition: Add Triethylamine (1.2 eq) . The solution may darken slightly.

-

Acylation: Cool to 0°C. Add Nonanoyl chloride (1.1 eq) dropwise over 15 minutes. The exotherm must be controlled to prevent regiospecificity issues or polymerization.

-

Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the polar naphthol spot (

~0.3). -

Workup:

-

Wash organic phase with 1M HCl (removes TEA).

-

Wash with sat.[1] NaHCO₃ (removes unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

Workflow Visualization

Figure 1: Step-wise synthesis workflow ensuring removal of catalytic impurities.

Structural Validation (The "Fingerprint")

To ensure the compound is suitable for drug development assays, it must pass the following spectroscopic criteria.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The NMR spectrum acts as the primary purity gate.

-

Aromatic Region (7.0 – 8.0 ppm): A complex set of multiplets corresponding to the 7 protons of the naphthalene ring.

-

Diagnostic: Look for the doublet at ~7.5-7.6 ppm (H-1 of naphthalene) shifted downfield due to the ester oxygen.

-

-

-Methylene (2.65 ppm, t, 2H): The triplet corresponding to

-

Shift Logic: Normal alkyl esters are ~2.3 ppm. The aryl ester induction pulls this downfield to ~2.6 ppm.

-

-

-Methylene (1.78 ppm, m, 2H): The multiplet for

-

Bulk Chain (1.2 – 1.4 ppm, m, 10H): The methylene envelope.

-

Terminal Methyl (0.88 ppm, t, 3H): The end of the nonanoate tail.

IR Spectroscopy (ATR)

-

C=O Stretch: 1755 cm⁻¹ (Characteristic of phenolic esters; higher energy than alkyl esters at 1740 cm⁻¹).

-

C=C Aromatic: 1600, 1510 cm⁻¹.

Purity by HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Isocratic Acetonitrile:Water (90:10). High organic content is required due to extreme lipophilicity.

-

Detection: UV at 270 nm.

Functional Application: Lipase Specificity Profiling

The primary utility of naphthalen-2-yl nonanoate in drug development is as a fluorogenic/chromogenic substrate to determine the chain-length specificity of novel lipases or to screen for inhibitors.

The Assay Mechanism

Hydrolysis of the ester bond releases 2-naphthol.

-

Direct Fluorescence: 2-naphthol is fluorescent (

), while the ester is less fluorescent at these wavelengths. -

Coupled Colorimetry (Fast Blue B): 2-naphthol reacts with Fast Blue B salt (diazonium dye) to form a deep red azo dye (

), allowing visual or spectrophotometric quantification.

Experimental Protocol (Microplate Format)

-

Substrate Stock: Prepare 20 mM Naphthalen-2-yl nonanoate in Isopropanol.

-

Buffer: 50 mM Phosphate Buffer (pH 7.4) + 0.1% Triton X-100 (Crucial for emulsification).

-

Reaction Mix:

-

180 µL Buffer

-

10 µL Substrate Stock (Final: 1 mM)

-

10 µL Enzyme/Lysate

-

-

Kinetic Read: Measure Absorbance (540 nm after adding Fast Blue B) or Fluorescence (ex328/em355) every 30 seconds for 10 minutes.

Assay Logic Visualization

Figure 2: Mechanism of action for the lipase specificity assay. The release of 2-naphthol is the rate-limiting detection step.

References

-

PubChem. (2025).[2] 2-Naphthyl acetate (Homolog Reference for Spectral Data).[2] National Library of Medicine. [Link]

-

PubChem. (2025).[2] 2-Naphthalenyl octanoate (C8 Homolog Physicochemical Data).[3] National Library of Medicine. [Link]

-

RSC Advances. (2020). Substrate hydrophobicity and enzyme modifiers play a major role in the activity of lipase from Thermomyces lanuginosus. Royal Society of Chemistry.[4] [Link]

-

Oregon State University. (2024). 1H NMR Chemical Shifts: Esters and Aromatics. Chemistry LibreTexts. [Link]

-

National Institutes of Health (NIH). (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. PubMed Central. [Link]

Sources

Physicochemical Characterization and Bioanalytical Utility of Naphthalen-2-yl Nonanoate

Executive Summary & Core Identity

Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate or

This guide details the physicochemical properties, synthesis, and bioanalytical application of this molecule, moving beyond basic data to functional utility in drug discovery and enzymology.

Physicochemical Identity Card[1][2][4]

| Parameter | Value | Technical Note |

| Molecular Weight | 284.39 g/mol | Calculated based on standard atomic weights (C=12.011, H=1.008, O=15.999).[1][2] |

| Molecular Formula | Consists of a naphthalene core fused to a nonanoic acid tail.[1][2] | |

| IUPAC Name | Naphthalen-2-yl nonanoate | Alternate: 2-Naphthyl pelargonate.[1][2] |

| Physical State | Waxy White Solid / Crystalline | Low melting point expected due to disruption of crystal packing by the C9 alkyl chain.[1][2] |

| Solubility | Lipophilic ( | Insoluble in water; Soluble in DCM, Chloroform, Toluene, and DMSO. |

| CAS Registry | Analog Reference | Note: While C8 (10251-17-9) and C10 analogs are common, C9 is often a custom synthesis target for specificity mapping.[1][2] |

Chemical Synthesis: The Acid Chloride Route

Rationale: While Steglich esterification (DCC/DMAP) is common, the acid chloride route is preferred for Naphthalen-2-yl nonanoate to prevent N-acylurea byproduct contamination, which can interfere with fluorescence background in subsequent enzymatic assays.[1][2]

Reaction Workflow

The synthesis relies on the nucleophilic attack of the 2-naphthol oxygen upon the carbonyl carbon of nonanoyl chloride, driven by a base catalyst.[1]

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Naphthalen-2-yl nonanoate.

Validated Protocol

-

Stoichiometry: Dissolve 2-Naphthol (10 mmol, 1.44 g) in anhydrous Dichloromethane (DCM, 50 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol) . Why? DMAP acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction significantly.

-

Acylation: Cool to 0°C. Dropwise add Nonanoyl Chloride (11 mmol) under inert atmosphere (

). -

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][2]

-

Workup: Wash organic phase with 1M HCl (to remove excess amine), followed by saturated

and Brine. -

Purification: Dry over

, concentrate, and recrystallize from cold Ethanol or purify via silica flash chromatography.

Analytical Validation

Before using the substrate in biological assays, purity must be confirmed to ensure kinetic constants (

- H NMR (CDCl3, 400 MHz):

-

Mass Spectrometry:

Bioanalytical Application: Lipase Specificity Mapping

The primary utility of Naphthalen-2-yl nonanoate is in chromogenic or fluorogenic lipase assays .[1][2] It serves as a substrate to probe the hydrophobic crevice depth of lipases (e.g., Candida rugosa, Porcine Pancreatic Lipase).

The Assay Mechanism

Unlike simple colorimetric assays (p-Nitrophenol), naphthyl esters allow for diazonium coupling , producing an insoluble dye that marks the exact location of enzyme activity in gel electrophoresis (Zymography) or solid-phase screening.

Figure 2: Signal generation pathway.[1][2] The hydrolysis releases 2-naphthol, which is trapped by a diazonium salt to form a chromophore.

Experimental Protocol: High-Throughput Screening

-

Preparation: Prepare a 10 mM stock of Naphthalen-2-yl nonanoate in DMSO.

-

Emulsification: Dilute stock into 50 mM Phosphate Buffer (pH 7.4) containing 0.1% Triton X-100 or Gum Arabic.[1][2] Note: As a lipophilic ester, it requires emulsification to present an interface for lipase activation.

-

Incubation: Add 10

L Enzyme solution to 190 -

Detection (Dual Mode):

-

Data Analysis: Plot Initial Velocity (

) vs. Substrate Concentration

Why Nonanoate (C9)?

Researchers use the C9 ester specifically to test for chain-length discrimination .[1][2]

-

C16/C18 Esters: Hydrolyzed only by true lipases with interfacial activation.[1][2]

-

C9 (Nonanoate): The "boundary" substrate.[1][2] Enzymes that hydrolyze C9 efficiently often possess a medium-depth acyl binding pocket, characteristic of specific fungal lipases used in biocatalysis.[1][2]

References

-

National Center for Biotechnology Information. (n.d.).[1][2] 2-Naphthol (Compound Summary). PubChem.[1][2][4][5][6][7] Retrieved February 1, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.).[1][2] 2-Naphthyl octanoate (Mass Spectrum & Properties). NIST Chemistry WebBook.[1][2] Retrieved February 1, 2026, from [Link]

-

Gupta, R., et al. (2003).[1][2] Microbial lipases: an overview of production, purification and properties. Applied Microbiology and Biotechnology. (Contextual grounding for lipase chain-length specificity assays).

-

Gilham, D. E., & Lehner, R. (2005).[2] Techniques to measure lipase and esterase activity in vitro. Methods. (Source for chromogenic naphthyl ester protocols).

Sources

- 1. 2-Naphthyl acetate | C12H10O2 | CID 73709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(Naphthalen-2-yl)propanoic acid | C13H12O2 | CID 13147846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthalenyl octanoate | C18H22O2 | CID 82494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

Theoretical Properties Prediction: Naphthalen-2-yl Nonanoate

Abstract

Naphthalen-2-yl nonanoate (2-naphthyl pelargonate) represents a specific molecular probe within the homologous series of naphthyl esters. While shorter chain analogs (acetate, butyrate) are standard reagents for esterase activity, the nonanoate derivative (C9 fatty acid chain) offers unique theoretical utility for probing lipophilic binding pockets of lipases (e.g., Candida antarctica Lipase B) and studying interfacial activation kinetics. This guide provides a comprehensive theoretical profiling of Naphthalen-2-yl nonanoate, utilizing Density Functional Theory (DFT) and QSAR modeling to predict its physicochemical, electronic, and ADMET properties.

Chemical Identity & Structural Basis[1][2][3]

The molecule is an ester formed via the condensation of 2-naphthol and nonanoic acid. Its structural dualism—comprising a rigid, planar, fluorescent naphthalene moiety and a flexible, hydrophobic nonyl chain—dictates its behavior in biological systems.

Table 1: Chemical Identity & Descriptors

| Parameter | Value / Description |

| IUPAC Name | Naphthalen-2-yl nonanoate |

| Molecular Formula | C₁₉H₂₄O₂ |

| Molecular Weight | 284.40 g/mol |

| SMILES | CCCCCCCCC(=O)Oc1ccc2ccccc2c1 |

| Chromophore | Naphthalene (λ_max ~224 nm, 274 nm, 320 nm) |

| Leaving Group | 2-Naphtholate (pKa ~9.[1][2]5) |

Computational Methodology

To ensure high-fidelity predictions, we employ a multi-tiered computational approach. This section details the protocols used to derive the data presented in Section 3.

Protocol: Density Functional Theory (DFT) Setup

Rationale: DFT provides accurate electronic descriptors (HOMO/LUMO gaps) essential for understanding chemical reactivity and stability.

-

Structure Construction: The 3D conformer is generated using the MMFF94 force field to identify the global minimum energy conformer.

-

Basis Set Selection: Geometry optimization is performed using the B3LYP hybrid functional with the 6-31G(d,p) basis set. This level of theory balances computational cost with accuracy for organic esters [1].

-

Solvation Model: The Polarizable Continuum Model (PCM) is applied to simulate an aqueous environment (

), mimicking biological assay conditions. -

Vibrational Analysis: Frequency calculations are executed to verify the stationary point (zero imaginary frequencies) and derive thermodynamic properties (Enthalpy, Gibbs Free Energy).

Protocol: Molecular Docking (In Silico)

Rationale: To predict binding affinity against target lipases.

-

Target Preparation: Crystal structure of Candida antarctica Lipase B (CALB) is retrieved (PDB ID: 1TCA). Water molecules are removed, and polar hydrogens added.

-

Grid Generation: A grid box (20x20x20 Å) is centered on the catalytic triad (Ser105, Asp187, His224).

-

Docking Run: AutoDock Vina is employed with an exhaustiveness of 8. The scoring function estimates the Binding Free Energy (

).

Computational Workflow Visualization

Figure 1: The computational pipeline employed to derive theoretical properties, moving from structural generation to quantum mechanical and empirical predictions.

Physicochemical Property Landscape

The following data represents the theoretical consensus derived from the methodology above and homologous series extrapolation (C8 Octanoate

Lipophilicity and Solubility

Naphthalen-2-yl nonanoate is highly lipophilic. The addition of the nonyl chain significantly increases the partition coefficient compared to the acetate derivative.

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Source |

| LogP (Consensus) | 6.15 ± 0.3 | SwissADME / XLogP3 [2] |

| Water Solubility | 1.2 x 10⁻⁵ mg/mL | ESOL Model (Insoluble) |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | Fragment-based contribution |

| Molar Refractivity | 86.42 m³/mol | ChemAxon Calculator |

| Boiling Point | ~410°C | Extrapolated from C8 homolog |

Electronic Properties (DFT B3LYP/6-31G*)

The reactivity of the ester bond is influenced by the electron-withdrawing nature of the naphthalene ring.

-

HOMO Energy: -6.24 eV (Localized on the naphthalene ring)

-

LUMO Energy: -1.15 eV (Localized on the carbonyl/ester linkage)

-

Gap (

): 5.09 eV -

Dipole Moment: 2.41 Debye

Interpretation: The relatively large HOMO-LUMO gap suggests high chemical stability in the absence of catalysts. However, the localization of the LUMO on the ester group confirms susceptibility to nucleophilic attack (hydrolysis) by serine hydrolases.

ADMET & Toxicological Profiling

For drug development applications (e.g., as a prodrug model or imaging agent), the pharmacokinetic profile is critical.

Absorption and Distribution

-

GI Absorption: Predicted to be Low due to extreme lipophilicity (LogP > 5) and poor solubility, unless formulated in lipid-based vehicles (e.g., micelles, liposomes).

-

Blood-Brain Barrier (BBB): Likely Permeant (LogP > 2, TPSA < 90 Ų), though high protein binding may limit free fraction.

-

P-gp Substrate: No (Predicted).

Metabolism (Hydrolysis)

The primary metabolic pathway is enzymatic hydrolysis. The compound acts as a substrate for Carboxylesterases (CES1) and Lipases.

Mechanism:

-

Acylation: The catalytic Serine attacks the carbonyl carbon.

-

Release: 2-Naphthol is released (fluorescent signal).

-

Deacylation: Water attacks the acyl-enzyme intermediate, releasing Nonanoic acid.

Hydrolysis Pathway Visualization

Figure 2: The enzymatic hydrolysis mechanism. The release of 2-naphthol serves as the analytical readout in fluorogenic assays.

Experimental Assay Utility

Lipase Specificity Assay

Naphthalen-2-yl nonanoate is particularly useful for distinguishing between esterases (which prefer short chains, C2-C4) and true lipases (which prefer medium-to-long chains, C8+).

Protocol Overview:

-

Preparation: Dissolve substrate in DMSO (10 mM stock). Dilute into phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to form mixed micelles.

-

Incubation: Add enzyme (e.g., Porcine Pancreatic Lipase).

-

Detection: Monitor fluorescence (

nm, -

Validation: The nonanoate chain length (C9) requires the enzyme to possess a hydrophobic lid or a deep binding pocket, making it a selective probe for lipolytic activity compared to 2-naphthyl acetate [3].

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Gilham, D. E., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139-147. Link

-

PubChem. (2025).[1][2][3] 2-Naphthyl octanoate (Homolog Reference).[4] National Library of Medicine. Link[4]

Sources

- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenyl octanoate | C18H22O2 | CID 82494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Naphthalen-2-yl Nonanoate: Synthesis, Characterization, and Potential Applications

These comprehensive application notes provide detailed experimental protocols for the synthesis, purification, characterization, and potential applications of naphthalen-2-yl nonanoate. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry, materials science, and biomedical research.

Introduction

Naphthalen-2-yl nonanoate is an aromatic ester that possesses a naphthalene core functionalized with a nonanoate group. The naphthalene moiety is a well-known fluorophore, and its derivatives are of significant interest for their unique photophysical properties.[1] The long alkyl chain from the nonanoic acid component imparts lipophilicity, which can influence the molecule's solubility and interaction with biological membranes. This combination of a fluorescent aromatic core and a lipophilic tail makes naphthalen-2-yl nonanoate a promising candidate for various applications, including as a fluorescent probe and for potential evaluation in biological systems.

This guide provides a robust and validated protocol for the synthesis of naphthalen-2-yl nonanoate via Steglich esterification, a mild and efficient method for forming ester bonds.[2][3] Detailed procedures for purification by column chromatography and comprehensive characterization using modern spectroscopic techniques are also presented. Furthermore, this document outlines experimental protocols to explore its potential as a fluorescent probe and to assess its in vitro cytotoxicity.

Part 1: Synthesis of Naphthalen-2-yl Nonanoate via Steglich Esterification

The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4] This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for a wide range of substrates.[3]

Reaction Mechanism:

The reaction is initiated by the activation of the carboxylic acid (nonanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is subsequently attacked by the nucleophilic hydroxyl group of 2-naphthol to yield the desired ester, naphthalen-2-yl nonanoate, and the byproduct, dicyclohexylurea (DCU).

Caption: Steglich Esterification Workflow for Naphthalen-2-yl Nonanoate Synthesis.

Experimental Protocol:

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g | 10 |

| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | 1.58 g | 10 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 2.27 g | 11 |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.12 g | 1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.44 g, 10 mmol) and nonanoic acid (1.58 g, 10 mmol).

-

Dissolve the reactants in 40 mL of anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the solution and stir until it dissolves.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1 v/v). The product spot should have a higher Rf value than the starting 2-naphthol.

-

Once the reaction is complete, the precipitated dicyclohexylurea (DCU) will be visible as a white solid.

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Combine the filtrates and wash with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Purification by Column Chromatography

The crude naphthalen-2-yl nonanoate is purified using silica gel column chromatography to remove any unreacted starting materials and byproducts.[5]

Caption: Purification Workflow for Naphthalen-2-yl Nonanoate.

Protocol:

-

TLC Analysis: Determine the optimal eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for effective separation.

-

Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield naphthalen-2-yl nonanoate as a colorless to pale yellow oil or solid.

Part 3: Characterization of Naphthalen-2-yl Nonanoate

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic protons of the naphthalene ring (δ 7.2-7.9 ppm), a triplet for the α-methylene protons of the nonanoate chain (δ ~2.5 ppm), multiplets for the other methylene protons of the alkyl chain (δ ~1.3-1.8 ppm), and a triplet for the terminal methyl group (δ ~0.9 ppm). |

| ¹³C NMR (CDCl₃) | Carbonyl carbon of the ester (δ ~173 ppm), aromatic carbons of the naphthalene ring (δ ~118-150 ppm), and aliphatic carbons of the nonanoate chain (δ ~14-34 ppm). |

| FTIR (KBr or neat) | A strong C=O stretching vibration for the ester at ~1730-1715 cm⁻¹.[6] C-O stretching vibrations in the range of 1300-1100 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (ESI-MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of naphthalen-2-yl nonanoate (C₁₉H₂₄O₂ = 284.40 g/mol ). Fragmentation patterns may show the loss of the nonanoyl group or the naphthyl group. |

Part 4: Application Notes and Protocols

Application 1: Evaluation as a Fluorescent Probe

The naphthalene moiety suggests that naphthalen-2-yl nonanoate may exhibit interesting fluorescence properties.[1] This protocol outlines a basic method to characterize its fluorescence spectrum.

Protocol:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of naphthalen-2-yl nonanoate in a suitable solvent such as ethanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent (e.g., ethanol, cyclohexane, water with a co-solvent) to achieve concentrations ranging from 1 µM to 50 µM.

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence spectra.

-

Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., ~350 nm).

-

Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength (around 290 nm for naphthalene).[7]

-

Measure the fluorescence intensity at the emission maximum for each concentration.

-

-

Data Analysis: Plot the fluorescence intensity versus concentration to assess the linear range of detection. The quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Application 2: In Vitro Cytotoxicity Assay

To evaluate the potential biological activity of naphthalen-2-yl nonanoate, an in vitro cytotoxicity assay, such as the MTT assay, can be performed.[8][9] This assay measures the metabolic activity of cells and is a common method for screening the cytotoxic potential of novel compounds.

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of naphthalen-2-yl nonanoate in the cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).

References

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

-

NIH. (2008). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

-

YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene fluorescence spectra recorded in water at different concentrations of β. Retrieved from [Link]

-

ACS Publications. (2021). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

YouTube. (2022). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]

-

PubMed. (2020). Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]

-

Springer Nature Experiments. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (2025). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Retrieved from [Link]

-

YouTube. (2020). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]

-

Protocols.io. (2019). Plate Reader Fluorescence Calibration V.3. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

Alliance for Coastal Technologies. (2005). Protocols for Verifying the Performance of In Situ Chlorophyll Fluorometers. Retrieved from [Link]

-

MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2025). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Retrieved from [Link]

-

Shimadzu. (n.d.). Application Note - Selectivity of the Fluorescence Spectroscopy using a known mixture made from Anthracene und Naphthalene. Retrieved from [Link]

-

ACS Publications. (2026). Discovery of Diverse Esterified seco-Polycyclic Polyprenylated Acylphloroglucinols from Two Species of Hypericum Linn. and Their Lipid-Lowering Effect. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Choosing the Probe for Single-Molecule Fluorescence Microscopy. Retrieved from [Link]

-

Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. shimadzu.com [shimadzu.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Naphthalen-2-yl Nonanoate: A Certified Reference Material for Chromatographic Analysis

Application Note & Protocol Guide

Abstract

This technical guide provides a comprehensive overview of naphthalen-2-yl nonanoate as a certified reference material for analytical applications. Recognizing the critical need for high-purity, well-characterized standards in regulated industries, this document outlines the synthesis, purification, and rigorous characterization of naphthalen-2-yl nonanoate. Furthermore, it details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its use as an internal standard in the quantitative analysis of related aromatic esters and other semi-volatile organic compounds. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries who require robust and reliable analytical methods.

Introduction: The Imperative for High-Purity Analytical Standards

In the landscape of modern analytical science, the accuracy and reliability of quantitative measurements are paramount. The foundation of such measurements lies in the use of well-characterized, high-purity reference standards.[1][2] These standards serve as the benchmark against which unknown sample concentrations are determined, ensuring the validity of analytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Naphthalene derivatives are a significant class of compounds utilized in various industrial processes, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[5] Consequently, the accurate quantification of these compounds and their potential impurities in various matrices is a common analytical challenge. Naphthalen-2-yl nonanoate, an ester of 2-naphthol and nonanoic acid, possesses ideal characteristics for use as an analytical standard, particularly as an internal standard in chromatographic methods. Its naphthalene moiety provides a strong chromophore for UV and fluorescence detection, while the long alkyl chain imparts chromatographic properties suitable for separation from a wide range of analytes.

This document serves as a detailed guide to the properties, qualification, and application of naphthalen-2-yl nonanoate as a certified reference material.

Physicochemical Characterization of Naphthalen-2-yl Nonanoate

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

Synthesis and Purification

Naphthalen-2-yl nonanoate can be synthesized via the esterification of 2-naphthol with nonanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Following the reaction, the crude product is subjected to a multi-step purification process, typically involving liquid-liquid extraction to remove the base hydrochloride and unreacted starting materials, followed by column chromatography on silica gel to isolate the pure ester. The final product is recrystallized from a suitable solvent, such as ethanol or hexane, to yield a high-purity crystalline solid. The purity of the synthesized material is assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a target purity of ≥99.5%.

Estimated Physicochemical Properties

Due to the limited availability of experimental data for naphthalen-2-yl nonanoate, the following properties are estimated based on the known properties of its constituent parts, 2-naphthol and nonanoic acid, and similar long-chain aromatic esters.

| Property | Estimated Value | Rationale |

| Molecular Formula | C19H24O2 | Based on chemical structure |

| Molecular Weight | 284.40 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for purified organic esters |

| Melting Point | 45-55 °C | Expected to be a low-melting solid |

| Boiling Point | > 350 °C | High boiling point due to molecular weight and aromaticity |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, hexane, dichloromethane); Insoluble in water | Non-polar ester nature |

| UV λmax | ~225 nm, ~275 nm | Characteristic absorbance of the naphthalene chromophore |

| Fluorescence | Excitation: ~275 nm, Emission: ~330 nm | Naphthalene derivatives are known to be fluorescent |

Qualification as a Certified Reference Material

The qualification of a new reference material is a rigorous process that establishes its identity, purity, and fitness for purpose. This process must adhere to international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8][9]

Identity Confirmation

The chemical structure of the synthesized naphthalen-2-yl nonanoate is unequivocally confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the naphthalene and nonanoate moieties and their connectivity.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and aromatic C-H bonds.

Purity and Assay Determination

The purity of the reference material is determined using a mass balance approach, which involves the summation of all identified impurities and subtracting from 100%.

-

Chromatographic Purity (HPLC and GC): To quantify organic impurities.

-

Water Content (Karl Fischer Titration): To determine the amount of residual water.

-

Residual Solvents (Headspace GC): To quantify any remaining solvents from the synthesis and purification process.

-

Non-volatile Residue/Sulphated Ash: To determine the content of inorganic impurities.

The final, certified assay value is reported on the Certificate of Analysis that accompanies the reference standard.

Application: Naphthalen-2-yl Nonanoate as an Internal Standard in GC-MS

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response.[10] Naphthalen-2-yl nonanoate is an excellent candidate for an internal standard in the analysis of other semi-volatile organic compounds due to its chemical stability, appropriate volatility, and distinct mass spectrum.

Rationale for Use as an Internal Standard

The selection of an internal standard should be based on several key criteria:[10][11]

-

Chemical Similarity: It should be chemically similar to the analyte(s) of interest.

-

Resolution: It must be well-resolved from the analyte(s) and any matrix components.

-

Non-interference: It should not react with the analyte(s) or the sample matrix.

-

Purity: It must be of high, known purity.

Naphthalen-2-yl nonanoate meets these criteria for a wide range of analytes, particularly other esters and aromatic compounds.

Experimental Workflow

The following diagram illustrates the general workflow for using naphthalen-2-yl nonanoate as an internal standard in a quantitative GC-MS analysis.

Figure 1: General workflow for quantitative analysis using an internal standard.

Detailed GC-MS Protocol

This protocol provides a starting point for the analysis of a hypothetical analyte, "Analyte X," in a given matrix. Method optimization will be required for specific applications.

4.3.1. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of naphthalen-2-yl nonanoate and dissolve in 10.0 mL of a suitable solvent (e.g., ethyl acetate) to obtain a concentration of ~1 mg/mL.

-

Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into blank matrix. Add a constant, known amount of the IS Stock solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4.3.2. Sample Preparation

-

Accurately weigh or measure a known amount of the sample into a suitable container.

-

Spike the sample with the same volume of IS Stock solution used for the calibration standards.

-

Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC injection.

4.3.3. GC-MS Operating Conditions

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A common, robust column for semi-volatile compounds. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analytes. |

| Injection Volume | 1 µL (Splitless) | For trace-level analysis. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | To be optimized for specific analytes. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Source Temperature | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |

| SIM Ions | To be determined empirically for each analyte and the internal standard. |

4.3.4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the analyte for the calibration standards.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is typically required.

-

Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Method Validation According to ICH Guidelines

The analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7][12] The following validation parameters should be assessed:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

-

Accuracy: The closeness of the test results to the true value. This is assessed by analyzing QC samples at different concentrations and calculating the percent recovery.

-